molecular formula C7H10O4 B1179491 Regramostim CAS No. 127757-91-9

Regramostim

Cat. No.: B1179491
CAS No.: 127757-91-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Regramostim is produced using recombinant DNA technology. The gene encoding human granulocyte-macrophage colony-stimulating factor is inserted into an expression vector, which is then introduced into a host cell, such as yeast or mammalian cells. The host cells are cultured under specific conditions to express the protein, which is then purified through various chromatographic techniques .

Industrial Production Methods

In industrial settings, this compound is typically produced in large bioreactors. The process involves the fermentation of genetically modified yeast or mammalian cells, followed by protein extraction and purification. The final product is formulated and tested for quality and efficacy before being distributed for clinical use .

Chemical Reactions Analysis

Types of Reactions

Regramostim undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various glycosylated derivatives .

Scientific Research Applications

Regramostim has a wide range of scientific research applications, including:

Mechanism of Action

Regramostim exerts its effects by binding to the granulocyte-macrophage colony-stimulating factor receptor on the surface of target cells. This binding activates a signal transduction pathway involving the Janus kinase 2 and signal transducer and activator of transcription proteins, leading to the production of hemopoietic cells and neutrophils. Additionally, this compound promotes the migration of epithelial cells and regulates cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Regramostim

This compound is unique due to its specific glycosylation pattern, which can affect its pharmacokinetics, biologic activity, antigenicity, and toxicity. Compared to sargramostim and molgramostim, this compound is produced in mammalian cells, resulting in a glycosylation pattern more similar to that of endogenous human granulocyte-macrophage colony-stimulating factor .

Properties

CAS No.

127757-91-9

Molecular Formula

C7H10O4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.